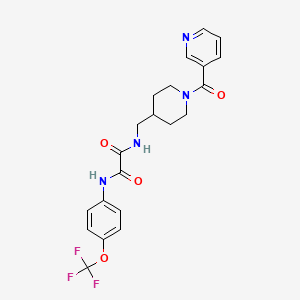

N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Descripción

N1-((1-Nicotinoylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct structural motifs:

- The piperidine ring enhances conformational rigidity and solubility.

- 4-(Trifluoromethoxy)phenyl group: The trifluoromethoxy substituent is a strong electron-withdrawing group, enhancing metabolic stability and lipophilicity compared to non-fluorinated analogs .

Propiedades

IUPAC Name |

N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N4O4/c22-21(23,24)32-17-5-3-16(4-6-17)27-19(30)18(29)26-12-14-7-10-28(11-8-14)20(31)15-2-1-9-25-13-15/h1-6,9,13-14H,7-8,10-12H2,(H,26,29)(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCMXAUNHVSQDBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide typically involves multiple steps, starting with the preparation of the piperidine derivative. The nicotinoyl group is introduced through a nucleophilic substitution reaction, followed by the addition of the trifluoromethoxyphenyl group via a coupling reaction. The final step involves the formation of the oxalamide linkage under controlled conditions, often using reagents like oxalyl chloride and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.

Análisis De Reacciones Químicas

Types of Reactions

N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Aplicaciones Científicas De Investigación

N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. The exact pathways involved can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Comparison with Similar Oxalamide Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between the target compound and analogous oxalamides:

Table 1: Comparative Analysis of Oxalamide Derivatives

Key Observations

Substituent Effects on Activity: Electron-withdrawing groups (e.g., trifluoromethoxy, cyano) enhance metabolic stability and target affinity. For example, the trifluoromethoxy group in the target compound may confer greater resistance to oxidative degradation compared to methoxy or hydroxy groups in compounds like 17 . The nicotinoylpiperidine moiety is unique to the target compound and may facilitate interactions with nicotinic acetylcholine receptors or NAD+-dependent enzymes .

Synthetic Yields: Yields for oxalamides vary widely (23–83%), influenced by steric hindrance and substituent reactivity. The target compound’s synthesis would likely require optimized coupling conditions due to its bulky nicotinoylpiperidine group .

Toxicological Profiles: Flavoring oxalamides (e.g., S336) exhibit high safety margins (NOEL: 100 mg/kg/day), attributed to rapid metabolic clearance of oxalamides via hydrolysis . The target compound’s trifluoromethoxy group may slow metabolism, necessitating detailed toxicity studies.

Structural Diversity and Applications: Antiviral Activity: Compound 20 in incorporates a thiazole ring and trifluoromethyl group, demonstrating HIV entry inhibition . Antimicrobial Activity: Cyclic imide derivatives (e.g., GMC-1 to GMC-5) exhibit enhanced solubility but reduced potency compared to non-cyclic oxalamides .

Actividad Biológica

Overview of N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

This compound is a synthetic compound that has garnered interest in medicinal chemistry due to its potential pharmacological properties. The structure of this compound suggests it may interact with various biological targets, particularly in the central nervous system.

The biological activity of this compound is primarily linked to its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are crucial for neurotransmission and are implicated in various neurological disorders. The presence of the nicotinoyl group indicates that the compound may act as a ligand for these receptors, potentially modulating their activity.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit:

- Cognitive Enhancement : By acting on nAChRs, these compounds may enhance cognitive functions such as memory and learning.

- Neuroprotective Effects : Some studies suggest that nAChR agonists can provide neuroprotection against excitotoxicity and oxidative stress.

- Potential Antidepressant Activity : There is emerging evidence that nicotinic modulation may have antidepressant effects, making this compound a candidate for further investigation in mood disorders.

Study 1: Cognitive Enhancement in Animal Models

A study conducted on animal models demonstrated that administration of similar oxalamide derivatives resulted in improved performance in memory tasks. The results indicated a significant increase in acetylcholine levels in the hippocampus, suggesting enhanced cholinergic transmission.

Study 2: Neuroprotective Properties

In vitro studies showed that compounds with similar structures could protect neuronal cells from apoptosis induced by oxidative stress. This was attributed to the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors.

Study 3: Behavioral Studies

Behavioral assessments in rodent models indicated that administration of nicotinic receptor modulators led to decreased anxiety-like behaviors. This suggests potential applications for treating anxiety disorders.

Data Table: Summary of Biological Activities

| Biological Activity | Effect | Reference |

|---|---|---|

| Cognitive Enhancement | Improved memory tasks | Study 1 |

| Neuroprotection | Reduced apoptosis | Study 2 |

| Antidepressant Activity | Decreased anxiety-like behavior | Study 3 |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide?

The synthesis of this oxalamide derivative likely involves multi-step organic reactions, including:

- Coupling reactions between nicotinoylpiperidine and oxalamide intermediates under controlled temperatures (e.g., 0–5°C for sensitive steps) .

- Solvent selection (e.g., dichloromethane or DMF) to stabilize intermediates and improve yield .

- Purification methods such as column chromatography or recrystallization to achieve >95% purity . Key challenges include avoiding hydrolysis of the trifluoromethoxy group and ensuring regioselectivity in coupling steps.

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positioning and piperidine ring conformation .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% required for biological assays) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

Q. What are the primary hypothesized biological targets for this oxalamide derivative?

Based on structural analogs:

- Kinase inhibition : The nicotinoylpiperidine moiety may interact with ATP-binding pockets in kinases (e.g., RSK or MAPK families) .

- Enzyme modulation : The trifluoromethoxy group could enhance binding to cytochrome P450 or histone deacetylases (HDACs) . Preliminary screens should prioritize kinase activity assays and enzyme inhibition studies.

Advanced Research Questions

Q. How can computational chemistry methods predict this compound’s interaction with biological targets?

- Molecular docking : Use software like AutoDock Vina to model binding poses in kinase ATP-binding sites .

- Molecular Dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories .

- Quantum Mechanical (QM) calculations : Evaluate electronic effects of the trifluoromethoxy group on binding affinity . These methods reduce experimental workload by prioritizing high-probability targets .

Q. How should researchers resolve contradictory bioactivity data across assays?

Contradictions may arise from:

- Assay conditions : Variability in pH, ionic strength, or reducing agents (e.g., DTT) can alter compound stability .

- Structural analogs : Compare results with N1-(2-(trifluoromethyl)phenyl)oxalamide derivatives to isolate substituent-specific effects .

- Orthogonal assays : Validate kinase inhibition via both fluorescence polarization and radiometric assays .

Q. What strategies improve solubility and bioavailability without compromising activity?

- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) on the piperidine nitrogen .

- Formulation optimization : Use cyclodextrin complexes or lipid nanoparticles to enhance aqueous solubility .

- Structural modifications : Replace the trifluoromethoxy group with a sulfone or carbamate to balance lipophilicity .

Q. How can reaction yields be optimized while minimizing side products?

- Design of Experiments (DOE) : Systematically vary temperature, solvent, and catalyst ratios to identify optimal conditions .

- Catalyst screening : Test palladium or copper catalysts for coupling steps to reduce byproduct formation .

- In-line analytics : Use FTIR or ReactIR to monitor reaction progress in real time .

Q. What in vitro and in vivo models are suitable for evaluating therapeutic potential?

- In vitro :

- Cancer cell lines (e.g., HeLa or MCF-7) for antiproliferative assays .

- Primary neuron cultures for neuroprotective activity screening .

- In vivo :

- Xenograft mouse models for oncology studies .

- Pharmacokinetic profiling in rodents to assess bioavailability and metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.